molecular formula C10H9N3O2S2 B2828242 6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448056-77-6

6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2828242
CAS No.: 1448056-77-6
M. Wt: 267.32
InChI Key: UTVXUSXGQTVLEP-UHFFFAOYSA-N
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Description

6-(Thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of fused heterocyclic structures that have demonstrated considerable potential as potent inhibitors of critical protein kinases. Specifically, the pyrrolo[3,4-d]pyrimidine core is recognized as a privileged structure in drug discovery for its ability to interact with the ATP-binding sites of various kinases . Researchers utilize this compound as a key intermediate for developing novel therapeutic agents, particularly in targeting DNA damage response pathways and signal transduction mechanisms implicated in cancer cell proliferation . The strategic incorporation of the thiophene-2-sulfonyl moiety enhances the molecular properties and binding interactions, making it a valuable precursor for structure-activity relationship (SAR) studies. Its primary research value lies in the exploration of new anticancer strategies, where inhibitors based on this scaffold have shown promising activity in enzymatic and cellular assays . This compound is offered For Research Use Only and is intended for use by qualified laboratory professionals in controlled settings. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-thiophen-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c14-17(15,10-2-1-3-16-10)13-5-8-4-11-7-12-9(8)6-13/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVXUSXGQTVLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrrolo[3,4-d]pyrimidine precursors. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in the substituent attached to the pyrrolopyrimidine core. Key examples include:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Reference
6-(Thiophene-2-sulfonyl)-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine Thiophene-2-sulfonyl C11H9N3O2S2 ~313.38* Estimated
6-(4-Fluoro-2-methylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine (BK47214) Same 4-Fluoro-2-methylbenzenesulfonyl C13H12FN3O2S 293.3167
6-(3-Methylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine (BK43118) Same 3-Methylbenzenesulfonyl C13H13N3O2S 275.3262
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Same 4-Methyl-1,2,3-thiadiazole-5-carbonyl + morpholine C14H16N6O2S 332.38

*Calculated based on molecular formula.

Key Observations :

  • The thiophene sulfonyl group distinguishes the target compound from benzenesulfonyl derivatives (e.g., BK47214, BK43118), which exhibit halogen or alkyl modifications to tune lipophilicity and steric effects .
  • The thiadiazole-carbonyl-morpholine derivative () replaces the sulfonyl group with a more complex heterocyclic substituent, likely enhancing hydrogen-bonding capacity .
Physicochemical Properties
  • Molecular Weight: The target compound (~313 g/mol) is heavier than BK43118 (275 g/mol) due to the sulfur-rich thiophene sulfonyl group. BK47214 (293 g/mol) incorporates fluorine, which increases molecular weight marginally compared to non-halogenated analogs .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, but thiophene’s aromaticity may reduce it compared to benzenesulfonyl derivatives. Fluorine in BK47214 could enhance membrane permeability .

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